molecular formula C12H20N2O2 B13943379 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63977-69-5

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13943379
CAS No.: 63977-69-5
M. Wt: 224.30 g/mol
InChI Key: AFIXAFUSSQHYKM-UHFFFAOYSA-N
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Description

3,8-Dipropionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes two nitrogen atomsIts molecular formula is C12H20N2O2, and it has a molecular weight of 224.3 g/mol .

Preparation Methods

The synthesis of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane typically involves the acylation of 3,8-diazabicyclo(3.2.1)octane with propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .

Chemical Reactions Analysis

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, potentially modulating pain signals and providing analgesic effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific propionyl substitutions, which may confer distinct chemical and biological properties compared to its analogues.

Properties

CAS No.

63977-69-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one

InChI

InChI=1S/C12H20N2O2/c1-3-11(15)13-7-9-5-6-10(8-13)14(9)12(16)4-2/h9-10H,3-8H2,1-2H3

InChI Key

AFIXAFUSSQHYKM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2CCC(C1)N2C(=O)CC

Origin of Product

United States

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